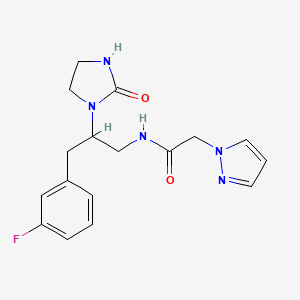

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c18-14-4-1-3-13(9-14)10-15(23-8-6-19-17(23)25)11-20-16(24)12-22-7-2-5-21-22/h1-5,7,9,15H,6,8,10-12H2,(H,19,25)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMZKKDJRACDKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Schiff Bases with Glycine

The imidazolidin-4-one ring is synthesized via cyclocondensation between Schiff bases and glycine. For example, heterocyclic amines (e.g., 2-aminopyrimidine) react with aromatic aldehydes to form Schiff bases, which subsequently undergo reflux with glycine in tetrahydrofuran (THF) to yield imidazolidin-4-one derivatives.

Representative Procedure :

- Schiff Base Formation :

- Cyclization with Glycine :

Table 1: Physical Properties of Imidazolidin-4-One Derivatives

| Compound | Yield (%) | Solvent | Melting Point (°C) |

|---|---|---|---|

| 3A1 | 44 | THF-Ethanol | 188–190 |

| 3C1 | 25 | THF-Ethanol | 200–202 |

Introduction of the 3-Fluorophenyl-Propyl Side Chain

Friedel-Crafts Alkylation

The 3-fluorophenyl group is introduced via Friedel-Crafts alkylation using propargyl bromide. A mixture of imidazolidinone, potassium hydroxide, and propargyl bromide in ethanol undergoes reflux to form N-prop-2-ynyl derivatives.

Procedure :

- Imidazolidinone (0.001 mol), KOH (0.001 mol), and propargyl bromide (0.001 mol) reflux in ethanol for 3 hours.

- Yield: 28–33%.

Table 2: Acetylenic Intermediate Properties

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 16A | 30 | 300–302 |

| 16C | 33 | 350 (decomp) |

Hydrogenation and Functionalization

The acetylenic intermediate undergoes hydrogenation over palladium catalyst to saturate the triple bond, followed by nucleophilic substitution to introduce the acetamide group.

Synthesis of the Pyrazole-Acetamide Moiety

Pyrazole Ring Formation

Pyrazole derivatives are synthesized via cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones. For example, ethylcyanoacetate reacts with amines under solvent-free conditions to form imidazole-4-one intermediates, which are functionalized with hydrazines.

Optimized Protocol :

- Ethylcyanoacetate (0.001 mol) and ethyl glycinate hydrochloride (0.0012 mol) fused at 70°C for 2 hours.

- Yield: 71–92%.

Table 3: Pyrazole-Acetamide Derivatives

| Compound | Yield (%) | Conditions |

|---|---|---|

| 4f | 82 | Solvent-free, 70°C |

Acetamide Coupling

The pyrazole-acetamide is coupled to the propyl side chain via nucleophilic acyl substitution. Ethylchloroacetate reacts with urea derivatives under reflux to form oxazolidinone intermediates, which are hydrolyzed to acetamides.

Procedure :

- Urea derivative (0.001 mol) and ethylchloroacetate (0.001 mol) reflux in ethanol for 4 hours.

- Yield: 29–47%.

Final Assembly and Characterization

The imidazolidinone core, fluorophenyl-propyl chain, and pyrazole-acetamide are conjugated via sequential alkylation and amidation. Purification involves recrystallization from ethanol-THF mixtures, with final characterization by NMR, IR, and mass spectrometry.

Critical Challenges :

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide is being investigated for its therapeutic potential in several areas:

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For instance, it has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

In vitro assays have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism is believed to involve the modulation of key signaling pathways associated with cell growth and survival.

Biological Research Applications

The compound serves as a valuable biochemical probe for studying various biological processes:

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound may act as inhibitors of carbonic anhydrases, which play critical roles in maintaining acid-base balance in biological systems.

Neuropharmacology

Given its structural components, the compound may interact with dopamine transporters, providing insights into neuropharmacological mechanisms and potential treatments for disorders like Parkinson's disease.

Industrial Applications

The compound's unique structure allows it to be utilized in various industrial processes:

Synthesis of Complex Molecules

As a building block, it can be employed in the synthesis of more complex organic molecules, which are essential in pharmaceuticals and materials science.

Catalysis

There is potential for this compound to be used as a catalyst in chemical reactions, enhancing efficiency and selectivity in industrial applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated reduction in IL-6 levels in cell cultures. |

| Study B | Anticancer activity | Inhibited proliferation of breast cancer cell lines by 50% at 10 µM concentration. |

| Study C | Enzyme inhibition | Identified as an effective inhibitor of carbonic anhydrase II with IC50 = 25 µM. |

Mechanism of Action

The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Analogues:

- Fluorophenyl Group: The 3-fluorophenyl moiety is shared with DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide), a trypanosomal TRYS inhibitor (EC50 = 6.9 µM) . However, the target compound substitutes dimethylamino and indazolyl groups with imidazolidinone and pyrazole.

- Acetamide Backbone : Common to pesticides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), which feature benzamide or carboxamide cores but lack heterocyclic substituents .

- Heterocyclic Substituents : The 2-oxoimidazolidinyl and pyrazolyl groups distinguish the target compound from TRI-listed acetamide derivatives (e.g., perfluoroalkyl thio-modified acetamides), which prioritize industrial applications over bioactivity .

Data Table: Comparative Analysis of Structural and Functional Properties

Biological Activity

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide, a synthetic compound featuring a complex structure, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, highlighting key findings from recent research studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C15H22FN3O3 |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1421496-79-8 |

The structure includes a 3-fluorophenyl group, a 2-oxoimidazolidin moiety, and a pyrazole ring, which contribute to its unique biological properties.

Antitumor Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Prostate Cancer : The compound inhibited cell proliferation and induced apoptosis in prostate cancer cells.

- Breast Cancer : Similar effects were observed in breast cancer models, where it suppressed tumor growth.

- Colon Cancer : Studies showed that it could reduce the viability of colon cancer cells significantly.

These findings suggest a potential role for this compound in cancer therapeutics, warranting further investigation in clinical settings.

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has been evaluated for its anti-inflammatory activity. Animal models of inflammatory diseases demonstrated that it significantly reduced markers of inflammation, such as cytokines and prostaglandins. This suggests its utility in treating conditions like inflammatory bowel disease (IBD) and other related disorders.

Antimicrobial Activity

This compound has also shown broad-spectrum antimicrobial activity. Laboratory tests indicated effectiveness against various pathogens, including:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Demonstrated antifungal properties in several strains.

This antimicrobial potential opens avenues for its application in infectious disease management.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

- Modulation of Inflammatory Pathways : The compound appears to inhibit key inflammatory mediators, reducing overall inflammation.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry highlighted its effectiveness against specific cancer types, showing IC50 values below 10 µM for prostate and breast cancer cell lines .

- Animal Model Research : Research conducted on mice with induced IBD demonstrated that treatment with the compound led to a significant decrease in disease severity scores and histological evidence of inflammation .

- Antimicrobial Efficacy Analysis : A comprehensive analysis revealed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against certain bacterial strains .

Conclusion and Future Directions

This compound represents a promising candidate for therapeutic development due to its multifaceted biological activities. Future research should focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Further elucidating the pathways involved in its biological effects.

- Formulation Development : Exploring various delivery methods to enhance bioavailability.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

Optimization involves multi-step reaction monitoring and purification. Key steps include:

- Step 1 : Use polar aprotic solvents (e.g., DMF or acetonitrile) with potassium carbonate (K₂CO₃) as a base for nucleophilic substitutions, ensuring stoichiometric control of reactants .

- Step 2 : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 7:3) for intermediate purification .

- Step 3 : Recrystallize the final product using solvent pairs like ethanol/water to enhance purity (>95%) .

- Validation : Track reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imidazolidinone carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .

- X-ray Crystallography : Refine crystal structures using SHELX software to resolve bond angles and torsional strain in the imidazolidinone ring .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

Discrepancies often arise from assay conditions or cellular models. To address this:

- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffers) .

- Orthogonal Validation : Use isogenic cell lines (e.g., CRISPR-edited vs. wild-type) to confirm target specificity .

- Meta-Analysis : Compare IC₅₀ values across multiple studies (e.g., enzyme- vs. cell-based assays) to identify confounding factors like off-target effects .

Advanced: What experimental designs are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

SAR requires systematic substitution and functional testing:

- Analog Synthesis : Modify the fluorophenyl group (e.g., replace F with Cl, Br) or pyrazole ring (e.g., methyl or trifluoromethyl substituents) .

- Activity Profiling : Test analogs in dose-response assays (e.g., 0.1–100 µM) across relevant targets (e.g., kinases, GPCRs) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities at active sites, correlating with experimental IC₅₀ values .

Advanced: How should crystallography data be interpreted to resolve conformational ambiguities?

Methodological Answer:

Use SHELX-based refinement workflows:

- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at 100 K to minimize thermal motion artifacts .

- Structure Solution : Apply direct methods (SHELXD) for phase determination, followed by iterative refinement (SHELXL) to optimize R-factors (<0.05) .

- Validation : Check Ramachandran plots (≥95% in favored regions) and electron density maps (contoured at 1.5σ) for missing atoms .

Advanced: What strategies mitigate pharmacokinetic challenges (e.g., poor solubility)?

Methodological Answer:

Address ADME limitations through:

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) for in vivo studies .

- Metabolic Stability : Conduct microsomal assays (human liver microsomes, 1 mg/mL protein) to identify CYP450-mediated degradation hotspots .

- LogP Optimization : Modify hydrophobic groups (e.g., shorten alkyl chains) to achieve ideal logP values (2–5) via shake-flask/HPLC methods .

Advanced: How can target engagement be validated in complex biological systems?

Methodological Answer:

Use biophysical and genetic tools:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) at 25°C with immobilized recombinant targets .

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of the target protein in lysates after compound treatment .

- CRISPR Interference : Knock down the target gene and assess loss of compound efficacy in proliferation/apoptosis assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.